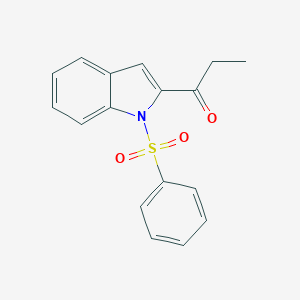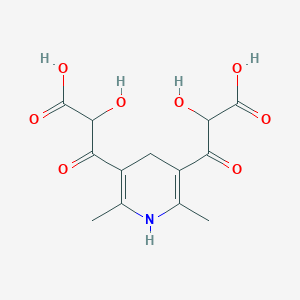
4-Deacetyl-4-O-isobutyrylkinamycin C
説明
4-Deacetyl-4-O-isobutyrylkinamycin C is a potent antiproliferative antimicrobial metabolite . It is one of the kinamycins and lomaiviticins, which are isolated from various strains of Streptomyces and Salinispora . These compounds contain a diazotetrahydrobenzo [b]fluorene (diazofluorene) functional group, which is unique among known natural products .
Synthesis Analysis
The synthesis of kinamycins, including 4-Deacetyl-4-O-isobutyrylkinamycin C, is established to be of polyketide nature . There have been descriptions of four completed syntheses of various kinamycins .Molecular Structure Analysis
The molecular structure of 4-Deacetyl-4-O-isobutyrylkinamycin C is unique as it contains a diazofluorene functional group . This structure was determined after extensive studies, which originally proposed the kinamycins to contain an N-cyano carbazole function .Chemical Reactions Analysis
In vitro reactivity studies indicate that the kinamycins and lomaiviticins, including 4-Deacetyl-4-O-isobutyrylkinamycin C, may form reactive ortho-quinone methide or free radical intermediates in vivo .Physical And Chemical Properties Analysis
The molecular formula of 4-Deacetyl-4-O-isobutyrylkinamycin C is C26H24N2O10 . Its molecular weight is 524.48 . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用
Biological Research Applications : 4-Deacetyl-4-O-isobutyrylkinamycin C is a novel synthetic compound with potential applications in biological research (Wong, Buccini, & Raa, 1968).
Cancer Therapy and Diseases : KDACIs (Ketone Deacetylase Inhibitors), a group of compounds to which 4-Deacetyl-4-O-isobutyrylkinamycin C belongs, are used in basic research and clinical trials for cancer and other diseases. Their specificities in cells are still being characterized, indicating ongoing research in this area (Schölz et al., 2015).
Antibacterial Treatments : The structural study of KNTase (Kanamycin Nucleotidyltransferase), which is responsible for some types of bacterial resistance to aminoglycosides, suggests that understanding the structure of compounds like 4-Deacetyl-4-O-isobutyrylkinamycin C could lead to the design of aminoglycosides less susceptible to bacterial deactivation, presenting a potential application in antibacterial treatments (Pedersen, Benning, & Holden, 1995).
Human Prostate Cancer : Research on compounds related to 4-Deacetyl-4-O-isobutyrylkinamycin C, such as Sodium butyrate and tributyrin, has shown that they can induce in vivo growth inhibition and apoptosis in human prostate cancer. This suggests potential benefits for patients at high risk of recurrence or with advanced prostate cancer (Kuefer et al., 2004).
Pharmacokinetics in Animals : Studies on related compounds like KRM-1648, a rifamycin derivative, have shown comparable antimicrobial activities in dogs when administered a single oral dose, indicating potential veterinary applications (Hosoe et al., 1996).
Other Potential Applications : Various studies have also explored the potential applications of compounds similar to 4-Deacetyl-4-O-isobutyrylkinamycin C in areas such as plant regeneration, treatment of pancreatic cancer, and the inhibition of bacterial infections, among others.
特性
IUPAC Name |
[(1S,3S,4R)-1,2-diacetyloxy-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O10/c1-10(2)25(34)38-23-19-17(22(36-11(3)29)24(26(23,5)35)37-12(4)30)16-18(28(19)9-27)21(33)15-13(20(16)32)7-6-8-14(15)31/h6-8,10,22-24,31,35H,1-5H3/t22-,23+,24?,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAYEQMDEPTHTO-SJIZWNSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C2=C(C(C(C1(C)O)OC(=O)C)OC(=O)C)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1C2=C([C@@H](C([C@@]1(C)O)OC(=O)C)OC(=O)C)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923592 | |
| Record name | 1,2-Bis(acetyloxy)-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,3,4,5,6,11-hexahydro-1H-benzo[b]carbazol-4-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Deacetyl-4-O-isobutyrylkinamycin C | |
CAS RN |
120901-49-7 | |
| Record name | 4-Deacetyl-4-O-isobutyrylkinamycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120901497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(acetyloxy)-5-cyano-3,7-dihydroxy-3-methyl-6,11-dioxo-2,3,4,5,6,11-hexahydro-1H-benzo[b]carbazol-4-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















